Bienvenue dans la boutique en ligne BenchChem!

Pregn-4-ene-3,20-dione, 14,17-dihydroxy-

Physicochemical profiling Drug-likeness Chromatographic retention prediction

Sourcing Progesterone Impurity 36 (14α,17α-dihydroxypregn-4-ene-3,20-dione) is critical for ANDA HPLC method validation and as the mandatory diol intermediate for Proligestone synthesis. Its unique 14α,17α-diol configuration drives distinct chromatographic retention (XLogP3-AA 1.6) and is non-interchangeable with other progesterone impurities. Procure this certified reference standard to ensure pharmacopoeial compliance, method specificity, and synthetic route fidelity.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 14226-13-2
Cat. No. B080143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregn-4-ene-3,20-dione, 14,17-dihydroxy-
CAS14226-13-2
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
InChIInChI=1S/C21H30O4/c1-13(22)20(24)10-11-21(25)17-5-4-14-12-15(23)6-8-18(14,2)16(17)7-9-19(20,21)3/h12,16-17,24-25H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1
InChIKeyDTYQFBITLYZHTR-AUYGFBLUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pregn-4-ene-3,20-dione, 14,17-dihydroxy- (CAS 14226-13-2): Chemical Identity and Procurement Significance


Pregn-4-ene-3,20-dione, 14,17-dihydroxy- (CAS 14226-13-2), systematically designated as 14α,17α-dihydroxypregn-4-ene-3,20-dione and commonly referred to as 14,17-dihydroxyprogesterone or Progesterone Impurity 36, is a synthetic C21 pregnane steroid with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol [1]. It belongs to the class of gluco/mineralocorticoids, progestogens and derivatives, structurally characterized by a progesterone backbone bearing axial hydroxyl substituents at the C14 and C17 positions . This compound serves a dual role in the pharmaceutical and chemical supply chain: it is listed as a specified impurity in progesterone active pharmaceutical ingredient (API) monographs, and it functions as the immediate diol precursor for the synthesis of Proligestone, a veterinary progestin [2].

Why 14,17-Dihydroxyprogesterone Cannot Be Replaced by Generic Progesterone Impurities or Mono-Hydroxylated Analogs


Progesterone impurities are not interchangeable; each carries a unique stereochemical and positional hydroxylation pattern that dictates its chromatographic behavior, physicochemical properties, and biological recognition. Pregn-4-ene-3,20-dione, 14,17-dihydroxy- (CAS 14226-13-2) possesses two axial hydroxyl groups at C14α and C17α, a substitution motif that is biologically rare and not a product of mammalian progesterone metabolism [1]. This distinguishes it from the more common 17α-hydroxyprogesterone (single hydroxyl at C17) and from the 11β,17α-dihydroxy isomer (21-deoxycortisol), which arises endogenously via 11β-hydroxylase activity [2]. The presence of the C14α hydroxyl group confers distinct hydrogen-bonding capacity and lipophilicity that directly affect retention time in pharmacopoeial HPLC methods, solubility in formulation matrices, and the compound's utility as a synthetic intermediate for the veterinary drug Proligestone. Substituting this compound with an alternative progesterone impurity—even one of identical molecular weight—would invalidate regulatory impurity profiling, compromise method specificity, and preclude the established synthetic route to Proligestone.

Quantitative Differentiation of Pregn-4-ene-3,20-dione, 14,17-dihydroxy- (CAS 14226-13-2) Against Closest Analogs


Hydrogen Bond Donor Count and Lipophilicity Compared to Progesterone and 17α-Hydroxyprogesterone

The 14α,17α-dihydroxy substitution pattern of CAS 14226-13-2 introduces two hydrogen bond donor (HBD) sites, compared with zero for progesterone and one for 17α-hydroxyprogesterone. This structural difference is reflected in computed partition coefficients: the XLogP3-AA value for 14,17-dihydroxyprogesterone is 1.6 [1], versus approximately 3.87 for progesterone and approximately 3.2 for 17α-hydroxyprogesterone [2]. The ~2.3 log unit reduction relative to progesterone indicates substantially higher polarity, predicting earlier elution in reversed-phase HPLC systems and reduced organic-solvent extraction efficiency.

Physicochemical profiling Drug-likeness Chromatographic retention prediction

Molecular Weight Distinction from Progesterone and Mono-Hydroxylated Impurities in Pharmacopoeial Profiling

With a molecular weight of 346.46 g/mol, 14,17-dihydroxyprogesterone (CAS 14226-13-2) is 32.0 amu heavier than progesterone (314.46 g/mol) and 16.0 amu heavier than 17α-hydroxyprogesterone (330.46 g/mol) [1]. This mass increment corresponds precisely to two additional oxygen atoms, providing a diagnostic mass spectrometric signature (m/z 346.21 for [M]+ or [M+H]+) that unambiguously distinguishes it from other progesterone-related substances in LC-MS impurity screens. Isomeric dihydroxyprogesterones such as 11α,17α-dihydroxyprogesterone (CAS 603-98-5) and 11β,17α-dihydroxyprogesterone (CAS 641-77-0) share the identical molecular weight of 346.46 g/mol but differ in hydroxylation position, requiring chromatographic separation for unambiguous identification .

Impurity profiling Mass spectrometry Regulatory compliance

Polar Surface Area (PSA) and Hydrogen Bond Acceptor Count: Implications for Membrane Permeability

The topological polar surface area (TPSA) of 14,17-dihydroxyprogesterone is 74.60 Ų, with four hydrogen bond acceptor (HBA) sites, compared to a PSA of approximately 43.37 Ų and two HBA sites for progesterone [1]. The increase of approximately 31.2 Ų in PSA and the doubling of HBA count place this compound beyond the typical threshold (PSA < 60 Ų) associated with favorable passive membrane permeation, suggesting reduced oral bioavailability potential compared to progesterone and 17α-hydroxyprogesterone (PSA ≈ 54.37 Ų, three HBA sites) [2]. This property profile is consistent with its primary applications as a polar reference standard and a synthetic intermediate rather than as a therapeutic agent itself.

ADME prediction Permeability Steroid drug design

Synthetic Utility as the Exclusive Diol Precursor for Proligestone Manufacture

14α,17α-Dihydroxyprogesterone (CAS 14226-13-2) is the only direct chemical precursor to Proligestone (14α,17α-propylidenedioxyprogesterone, CAS 23873-85-0), a long-acting injectable progestin used in veterinary medicine under the brand names Covinan and Delvosteron [1]. The patented synthetic route involves reacting 14α-hydroxy-17-oxo-steroids with organometallic reagents to install the C17β-acetyl group, followed by ketalization of the resulting 14α,17α-diol with propionaldehyde to form the cyclic acetal [2]. No alternative intermediate—including 11β,17α-dihydroxyprogesterone, 11α,17α-dihydroxyprogesterone, or 16α,17α-dihydroxyprogesterone—can substitute in this specific synthetic sequence without altering downstream reaction efficiency and final product identity.

Steroid synthesis Veterinary progestin Process chemistry

Regulatory Identity as Progesterone Impurity 36: A Defined Pharmacopoeial Reference Marker

Under the nomenclature Progesterone Impurity 36, CAS 14226-13-2 has been assigned a specific impurity code by multiple reference standard suppliers and is supplied with Certificate of Analysis (COA) documentation including NMR, MS, IR, and HPLC purity data compliant with ICH Q3A/Q3B guidelines [1]. The typical purity specification for this impurity reference standard is ≥95% (HPLC) or ≥98% . Unlike unspecified impurities limited to ≤0.10% in progesterone API, Impurity 36 is a specified identified impurity with a dedicated acceptance criterion, meaning its presence must be individually quantified and reported in ANDA/DMF filings rather than being lumped into a total unspecified impurities limit. This regulatory designation is unique to this specific CAS number and cannot be satisfied by other dihydroxyprogesterone isomers.

Pharmaceutical quality control Reference standards Regulatory compliance

Procurement-Driven Application Scenarios for Pregn-4-ene-3,20-dione, 14,17-dihydroxy- (CAS 14226-13-2)


Progesterone API Impurity Profiling and Regulatory Dossier Support

Analytical development teams in generic pharmaceutical companies require CAS 14226-13-2 as a certified reference standard for HPLC, UHPLC, or LC-MS/MS method development and validation for progesterone related substances testing. The compound's distinct XLogP3-AA of 1.6 and PSA of 74.60 Ų drive earlier reversed-phase retention relative to progesterone and 17α-hydroxyprogesterone, enabling a unique chromatographic peak assignment [1]. Its molecular weight of 346.46 g/mol and characteristic mass spectrometric fragmentation pattern provide unambiguous identification in stability-indicating methods used for ANDA submissions [2].

Intermediate Supply for Proligestone API Manufacturing

Veterinary pharmaceutical manufacturers synthesizing Proligestone (CAS 23873-85-0) require 14α,17α-dihydroxyprogesterone as the essential diol intermediate. The 14α,17α-diol configuration is structurally mandatory for the subsequent ketalization reaction with propionaldehyde; no alternative dihydroxyprogesterone isomer can yield the correct cyclic acetal product [3]. Procurement specifications typically demand purity ≥98% with identity confirmation by NMR and HPLC to ensure efficient and reproducible ketalization yields.

Steroid Metabolism and Biotransformation Reference Studies

14,17-Dihydroxyprogesterone represents a biologically rare hydroxylation pattern not produced by mammalian progesterone metabolism but observed in microbial transformation studies using Apiocrea chrysosperma and related fungi [4]. Researchers investigating steroid hydroxylase enzymology or microbial biotransformation pathways use this compound as an authentic reference standard for identifying novel hydroxylated progesterone metabolites, leveraging its characteristic NMR spectroscopic signature and chromatographic behavior to confirm structural assignments.

Steroid Structure-Activity Relationship (SAR) and Nuclear Receptor Profiling

In medicinal chemistry programs exploring progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) ligand selectivity, 14,17-dihydroxyprogesterone serves as a structurally defined dihydroxylated probe compound. Its computed physicochemical profile—including two HBD sites, four HBA sites, and an XLogP3-AA of 1.6—places it in a distinct property space from mono-hydroxylated or non-hydroxylated progestins, making it useful for correlating polarity and hydrogen-bonding capacity with receptor binding selectivity [5]. Researchers should verify receptor binding data against primary assay results, as publicly available affinity measurements for this specific compound remain limited.

Quote Request

Request a Quote for Pregn-4-ene-3,20-dione, 14,17-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.